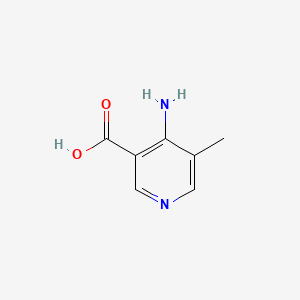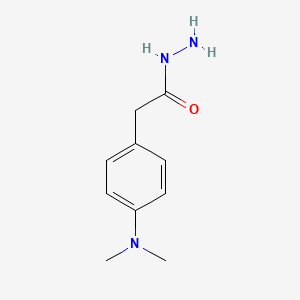
Ethyl 4-(acetylthio)butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(acetylthio)butyrate is a fatty acid ester.
科学的研究の応用
Marine Fungus Compounds : Ethyl 4-(acetylthio)butyrate has been identified in research focusing on marine fungi. A study on the marine fungus Penicillium sp. led to the discovery of new compounds, highlighting the potential of this compound in marine biology and natural product chemistry (Wu et al., 2010).
Enzyme Inhibitors Production : It's been utilized in the production of key intermediates for angiotensin-converting enzyme (ACE) inhibitors. The research demonstrated the high enantioselective production of ethyl (R)-2-hydroxy-4-phenylbutyrate, highlighting its role in pharmaceutical manufacturing (Chen et al., 2008).
Esterification in Food and Pharmaceuticals : The compound has been studied for its esterification activity, especially in the production of ethyl butyrate, a fruity flavor ester used in food and pharmaceutical products. This research provides insights into the industrial applications of this compound in flavor and fragrance industries (Pires-Cabral et al., 2010).
Synthesis Optimization : Studies have also focused on optimizing the synthesis of ethyl butyrate, demonstrating the compound's significance in improving industrial processes and product quality (Grosso et al., 2013).
Insect Growth Studies : this compound has been used in studies examining the growth of insects like Tribolium castaneum and Lasioderma serricorne on feed media. This research contributes to understanding insect behavior and developing pest control strategies (Jonfia-Essien et al., 2007).
Electrolyte Research for Batteries : The compound has been explored in the development of new Li-ion electrolytes for low-temperature applications, indicating its potential in improving battery performance and sustainability (Herreyre et al., 2001).
特性
CAS番号 |
104228-51-5 |
|---|---|
分子式 |
C8H14O3S |
分子量 |
190.257 |
IUPAC名 |
ethyl 4-acetylsulfanylbutanoate |
InChI |
InChI=1S/C8H14O3S/c1-3-11-8(10)5-4-6-12-7(2)9/h3-6H2,1-2H3 |
InChIキー |
AKUUBUQNHOTPHG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCSC(=O)C |
同義語 |
ETHYL4-(ACETYLTHIO)BUTYRATE |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-5-en-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)-2-methylprop-2-enoate](/img/structure/B561342.png)
![Benzo[4,5]imidazo[2,1-f][1,2,4]triazine](/img/structure/B561343.png)


![Acetyl coenzyme A, [acetyl-3H]](/img/structure/B561347.png)
